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Compound of Interest

3-(Dimethylamino)-1,2-
Compound Name:
propanediol

Cat. No.: B052021

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive characterization of N,N-Dimethyl-2,3-
dihydroxypropylamine (also known as 3-(dimethylamino)-1,2-propanediol), a versatile amino
alcohol with applications as a building block in chemical synthesis. This guide details its
physicochemical properties, spectroscopic data, a robust synthesis protocol, and standard
characterization methodologies.

Physicochemical and Computed Properties

N,N-Dimethyl-2,3-dihydroxypropylamine is a viscous, clear liquid at room temperature. Its core
physicochemical properties are summarized in the table below, providing essential data for
experimental design and computational modeling.
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Property Value Reference
Identifiers
CAS Number 623-57-4
EC Number 210-802-4
3-(dimethylamino)propane-1,2-
IUPAC Name ( Y Jprop [1]

diol

Chemical Formula

CsH13NO2

Molecular Weight

119.16 g/mol

Physical Properties

Colorless to light yellow clear

Appearance liquid

Density 1.004 g/mL at 25 °C

Boiling Point 216-217 °C

Refractive Index (n20/D) 1.4609

Computed Properties

XLogP3-AA -1.0 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C);untg p 3 ]
Rotatable Bond Count 3 [1]
Topological Polar Surface Area  43.7 A2 [1]
Complexity 56.4 [1]

Synthesis and Purification

The primary route for synthesizing N,N-Dimethyl-2,3-dihydroxypropylamine is through the
nucleophilic ring-opening of an epoxide (glycidol) with dimethylamine. This reaction follows a
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stereospecific SN2 mechanism, where the amine preferentially attacks the less sterically
hindered carbon of the epoxide ring.[2][3]

Reactants:
- Glycidol

Reaction Step Purification
(Stirring at RT, 24h) (Vacuum Distillation)

- Dimethylamine (40% in H20)

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-Dimethyl-2,3-dihydroxypropylamine.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis is provided below.
Materials:

e Glycidol (2,3-epoxy-1-propanol)

o Dimethylamine (40% solution in water)
 Diethyl ether

¢ Anhydrous magnesium sulfate (MgSQOa)
e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

e Vacuum distillation apparatus

Procedure:
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e Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 74.1
g (1.0 mol) of glycidol.

e Amine Addition: While stirring at room temperature, slowly add 112.7 g (1.0 mol) of a 40%
agueous solution of dimethylamine. The addition should be controlled to maintain the
reaction temperature below 40 °C.

o Reaction: Stir the resulting solution at room temperature for 24 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).[3]

o Solvent Removal: After the reaction is complete, remove the water and excess
dimethylamine under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by fractional distillation under vacuum to yield the
final product as a clear, viscous liquid.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of the synthesized N,N-Dimethyl-2,3-
dihydroxypropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (400 MHz, CDCls): The proton NMR spectrum provides characteristic signals for the
different protons in the molecule.[4]
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Chemical Shift (ppm) Multiplicity Assighment
4.80 brs 2x -OH

3.79 m H-2 (CHOH)
3.62 dd H-1a (CH20H)
3.49 dd H-1b (CH20H)
2.49 dd H-3a (CHzN)
2.28 s N(CHs)2

2.24 dd H-3b (CHzN)

13C NMR (CDCIs): The carbon NMR spectrum shows five distinct signals corresponding to the

five carbon environments.

Chemical Shift (ppm) Assignment
~68.0 C-2 (CHOH)
~65.0 C-1 (CH20H)
~63.0 C-3 (CH2N)
~45.0 N(CHs)2

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The electron

ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[5]
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miz Relative Intensity Assighment

119 2.9% [M]* (Molecular lon)

88 13.0% [M - CH20H]*

58 100.0% [CH2=N(CHs)2]* (Base Peak)
44 8.4% [C2HsN]*

30 5.8% [CHaN]*

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional
groups.[1]

O-H Stretch: A broad and strong band in the region of 3300-3400 cm~! due to the hydroxyl

groups.

C-H Stretch: Multiple bands in the 2800-3000 cm~1 region for aliphatic C-H bonds.

C-O Stretch: A strong band around 1040-1080 cm~! for the C-O single bonds of the primary

and secondary alcohols.

C-N Stretch: A band in the 1000-1250 cm~* region.

Biological and Pharmacological Profile

As of this review, the specific biological activities and pharmacological profile of N,N-Dimethyl-
2,3-dihydroxypropylamine are not extensively documented in publicly available scientific
literature. While structurally related [3-amino alcohols are known to possess a wide range of
biological activities, further research is required to elucidate the specific interactions, potential
signaling pathway involvement, and toxicological profile of this particular compound.
Consequently, a signaling pathway diagram cannot be provided at this time.

Characterization Workflow and Protocols

A logical workflow is essential for the robust characterization of the synthesized compound.
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Caption: Workflow for the characterization of N,N-Dimethyl-2,3-dihydroxypropylamine.

Detailed Characterization Protocols

Protocol 5.1: NMR Sample Preparation

Accurately weigh approximately 10-20 mg of the purified product.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs).

Transfer the solution to a 5 mm NMR tube.

Acquire *H and 3C NMR spectra using a 400 MHz or higher spectrometer.
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Protocol 5.2: Mass Spectrometry Sample Preparation

e Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such
as methanol or acetonitrile.

 Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for
GC-MS analysis.

» Acquire data in electron ionization (El) mode to generate a fragmentation pattern for
structural elucidation.

Protocol 5.3: IR Spectroscopy

o For neat liquid analysis, place a single drop of the purified product between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.

 Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by
placing a drop of the sample directly onto the ATR crystal.

o Record the spectrum, typically over a range of 4000-400 cm~1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyl-2,3-
dihydroxypropylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052021#characterization-of-n-n-dimethyl-2-3-
dihydroxypropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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